molecular formula C9H14O4 B13516575 Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate

Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate

Cat. No.: B13516575
M. Wt: 186.20 g/mol
InChI Key: DYQAZRUBTVNNDE-UHFFFAOYSA-N
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Description

This bicyclic compound features a 2-oxabicyclo[3.1.1]heptane core, a bridged ether system with a hydroxymethyl group at position 1 and a methyl carboxylate at position 2. Its unique structure combines rigidity from the bicyclic framework with functional groups that enhance solubility and reactivity.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate

InChI

InChI=1S/C9H14O4/c1-12-8(11)7-4-13-9(5-10)2-6(7)3-9/h6-7,10H,2-5H2,1H3

InChI Key

DYQAZRUBTVNNDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2(CC1C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and formaldehyde.

    Cycloaddition Reaction: A Diels-Alder reaction between cyclopentadiene and formaldehyde forms the bicyclic core.

    Functional Group Modification: Subsequent functionalization steps introduce the hydroxymethyl and carboxylate groups. This can involve hydroxylation and esterification reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and hydroxymethyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate serves as a versatile intermediate for the construction of complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity is being investigated for its use as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its derivatives could be optimized for improved pharmacokinetic and pharmacodynamic properties.

Industry

In the materials science industry, the compound can be used in the synthesis of polymers and advanced materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism by which Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved are subject to ongoing research and can vary based on the compound’s derivatives and modifications.

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

The bicyclo[3.1.1]heptane system distinguishes the target compound from analogs with differing bridge sizes or heteroatoms:

Compound Name Bicyclo System Key Substituents Key Properties/Applications Reference
Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate [3.1.1] Hydroxymethyl, methyl carboxylate High rigidity, potential drug scaffold
[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol (PBV0113) [2.1.1] Iodomethyl, hydroxymethyl Reactive halogen for cross-coupling
{2-Oxabicyclo[2.2.2]octan-4-yl}methanol (PBZ1390) [2.2.2] Hydroxymethyl Enhanced stability due to larger ring
6,6-Dimethylbicyclo[3.1.1]heptan-2-one [3.1.1] Ketone, dimethyl groups Fragrance industry, terpene derivative

Key Observations :

  • Ring Strain : The [3.1.1] system (target compound) balances moderate strain with stability, whereas smaller systems like [2.1.1] (PBV0113) exhibit higher strain, increasing reactivity .
  • Functional Groups : The hydroxymethyl and carboxylate groups in the target compound improve hydrophilicity compared to PBV0113’s iodomethyl (lipophilic) or PBZ1390’s simpler hydroxymethyl .

Reactivity and Functionalization Potential

  • Hydroxymethyl Group : The target compound’s hydroxymethyl can undergo esterification or oxidation, similar to PBZ1390 . However, PBV0113’s iodomethyl enables nucleophilic substitution (e.g., Suzuki coupling), absent in the target compound .
  • Carboxylate vs. Carbamate : Unlike tert-butyl carbamate derivatives (e.g., PBWW030 in ), the methyl carboxylate in the target compound offers direct deprotection routes for further functionalization .

Biological Activity

Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14O4C_9H_{14}O_4, with a molecular weight of 186.20 g/mol. The structure includes a hydroxymethyl group and a carboxylate functional group, which significantly influence its chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound may act as a precursor for bioactive molecules, with potential activities including:

  • Anticancer Properties : Preliminary studies suggest that modifications of similar bicyclic compounds can exhibit cytotoxic effects against various cancer cell lines, indicating that derivatives of this compound may also possess anticancer activity .
  • Enzyme Interactions : The compound may interact with specific enzymes or receptors, although detailed mechanisms remain to be elucidated. Understanding these interactions could pave the way for developing new therapeutic agents.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the bicyclic structure.
  • Introduction of the hydroxymethyl and carboxylate groups.
  • Purification and characterization of the final product.

In industrial applications, continuous flow reactors may be utilized to enhance production efficiency while maintaining high quality and yield.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Cytotoxicity Studies : Analogues lacking certain functional groups were shown to lose significant cytotoxic activity, emphasizing the importance of specific structural features in biological efficacy .
  • Interaction Studies : Investigations into how this compound interacts with biological systems are crucial for understanding its potential therapeutic uses. These studies often focus on binding affinities and mechanisms of action related to enzyme inhibition or receptor modulation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureNotable Differences
MyrtenolBicyclic structure with different functional groupsLacks hydroxymethyl group; used in flavoring
Bicyclo[3.1.1]heptane DerivativesVarious derivatives with different substituentsVarying functional groups lead to different reactivities

This compound stands out due to its specific combination of functional groups, enhancing its reactivity and potential applications in synthetic chemistry and medicinal research.

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